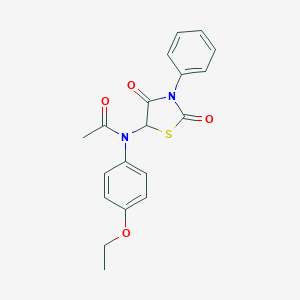
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-ethoxyaniline with acetic anhydride to form N-(4-ethoxyphenyl)acetamide. This intermediate is then reacted with 2-phenyl-2-thiazoline-4,5-dione under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
科学研究应用
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anti-inflammatory effects by modulating inflammatory pathways.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but different substituents, leading to varied biological activities.
Phenylacetamides: Compounds with similar acetamide groups but different aromatic substitutions.
Uniqueness
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of a thiazolidinone ring and ethoxyphenyl group
属性
分子式 |
C19H18N2O4S |
|---|---|
分子量 |
370.4g/mol |
IUPAC 名称 |
N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H18N2O4S/c1-3-25-16-11-9-15(10-12-16)20(13(2)22)18-17(23)21(19(24)26-18)14-7-5-4-6-8-14/h4-12,18H,3H2,1-2H3 |
InChI 键 |
YRKPGSGKJFDVQC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C2C(=O)N(C(=O)S2)C3=CC=CC=C3)C(=O)C |
规范 SMILES |
CCOC1=CC=C(C=C1)N(C2C(=O)N(C(=O)S2)C3=CC=CC=C3)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


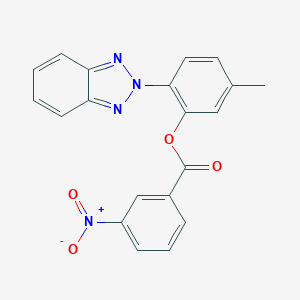
![N-(2,4-dimethoxybenzylidene)-N-[4-(3-phenyl-1-adamantyl)phenyl]amine](/img/structure/B420823.png)
![2-Methoxyphenyl 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B420824.png)
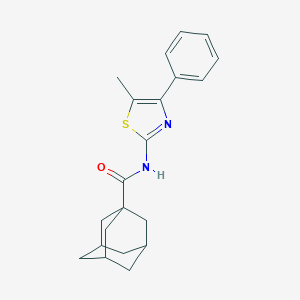
![2-[3-(benzylideneamino)-2-imino-5-phenyl-2,3-dihydro-1H-imidazol-1-yl]-1-phenylethanone](/img/structure/B420831.png)
![3-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}acrylic acid](/img/structure/B420833.png)
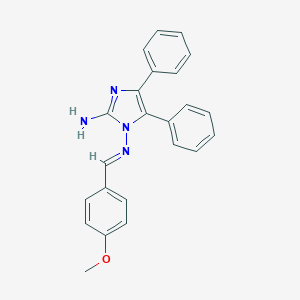
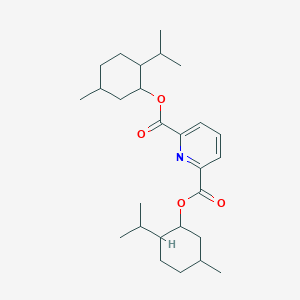
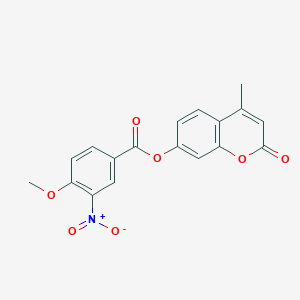
![2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B420839.png)
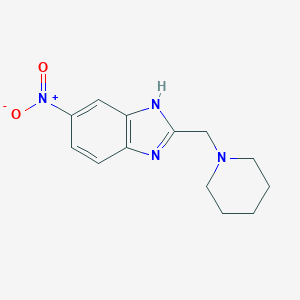
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B420842.png)
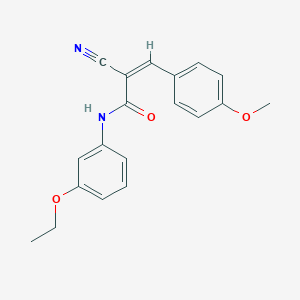
![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B420845.png)
